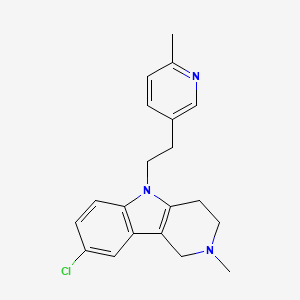

(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Overview

Description

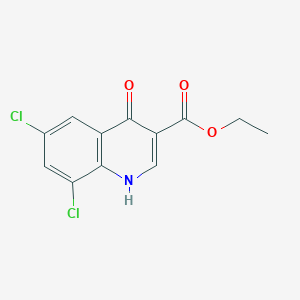

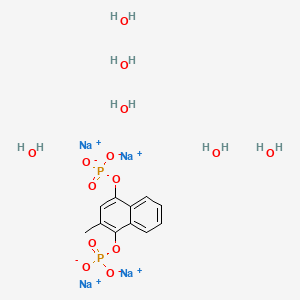

“®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid” is a compound that has a molecular weight of 456.32 . It is also known as "(3R)-3-(2,4-dichlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid" . The compound is stored in a sealed, dry environment at 2-8°C . It is a solid substance .

Synthesis Analysis

The synthesis of chiral compounds like “®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid” can be achieved through biocatalysis . Biocatalysis is a process that uses natural catalysts, such as protein enzymes, to conduct chemical reactions . It offers the advantages of high regio-, chemo-, and enantio-selectivity, and these biocatalyst-catalyzed reactions can be conducted at atmospheric pressure and ambient temperature .

Molecular Structure Analysis

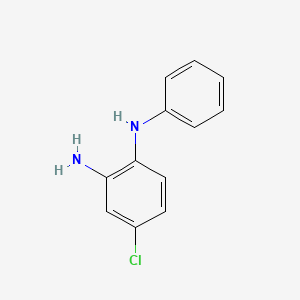

The molecular structure of “®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid” is complex, with a molecular formula of C24H19Cl2NO4 . It contains a chiral center, which is a carbon atom interlinked by “tetrahedral” bonds to four different substituents .

Physical And Chemical Properties Analysis

“®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid” is a solid substance . It has a molecular weight of 456.32 . The compound is stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Crystal Engineering

Gamma amino acids like baclofen, which shares a structural similarity with (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, have been studied for their potential in crystal engineering. Multicomponent crystals formed between baclofen and various acids show specific intermolecular interactions, suggesting applications in designing materials with tailored properties (Báthori & Kilinkissa, 2015).

Fluorescence Derivatization

Derivatives of amino acids, including those related to (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, have been evaluated for fluorescence derivatization, indicating their use in biological assays and fluorescence studies (Frade et al., 2007).

Peptide Retention Prediction

Research on peptide retention times in reversed-phase high-performance liquid chromatography has utilized model synthetic peptides including amino acid residues like (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid. This work aids in understanding the hydrophobicity of amino acid residues, crucial for peptide separation and analysis (Guo et al., 1986).

Safety and Hazards

The safety data sheet for a similar compound, “3-(2,4-Dichlorophenyl)propionic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .

Future Directions

The future directions for compounds like “®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid” could involve further development and increased utilization of biocatalysis for the production of drugs . This approach emphasizes green chemistry and could lead to more economically and environmentally attractive processes .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are often used as herbicides . They typically target plant growth hormones, causing uncontrolled growth and eventually death of the plant .

Mode of Action

These compounds usually mimic the action of plant growth hormones, disrupting normal plant growth and development .

Biochemical Pathways

The exact biochemical pathways affected by these compounds can vary, but they often involve the disruption of normal plant growth and development processes .

Pharmacokinetics

Many of these compounds are known to be highly water-soluble .

Result of Action

The result of the action of these compounds is typically the death of the plant due to uncontrolled growth and development .

Action Environment

The action of these compounds can be influenced by various environmental factors, such as soil composition, temperature, and rainfall .

properties

IUPAC Name |

(3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHQDRDWQIHGKZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351660 | |

| Record name | (3R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |

CAS RN |

778571-53-2 | |

| Record name | (3R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B1581937.png)

![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)